β-溴异戊酸

描述

Synthesis Analysis

The synthesis of beta-Bromoisovaleric acid involves several key processes, including alkylation, decarboxylation, bromination, and hydrolysis. Marvel and Vigneaud (2003) discuss the synthesis starting from isopropylmalonic ester, leading to the production of alpha-Bromoisovaleric acid through a sequence of bromination and hydrolysis reactions (Marvel & Vigneaud, 2003). Malin, A. Malin, and B. Laskin (2008) explored bromination in a polyphosphoric acid medium, demonstrating an efficient pathway for the industrial synthesis of alpha-Bromoisovaleric acid (Malin, Malin, & Laskin, 2008).

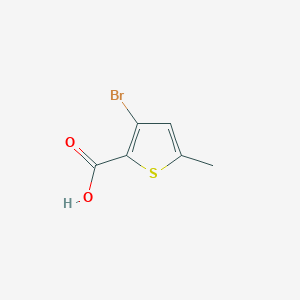

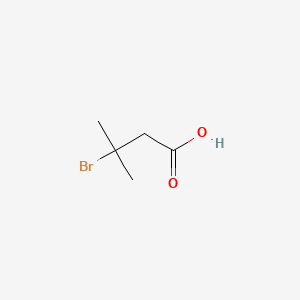

Molecular Structure Analysis

The molecular structure of beta-Bromoisovaleric acid is pivotal for its reactivity and interaction with other compounds. Studies on related beta-amino acids and their cyclic derivatives provide insights into the conformational preferences and structural characteristics essential for understanding beta-Bromoisovaleric acid's behavior in chemical reactions. For instance, Tanaka et al. (2001) analyzed the solid-state conformation of a hybrid tripeptide containing a cyclic beta-amino acid, shedding light on the structural aspects of such compounds (Tanaka, Oba, Ichiki, & Suemune, 2001).

Chemical Reactions and Properties

Beta-Bromoisovaleric acid participates in various chemical reactions, including conjugation, hydrolysis, and bromination, leading to diverse derivatives. The glutathione conjugation and amidase-catalyzed hydrolysis of alpha-bromoisovalerylurea enantiomers in isolated rat hepatocytes indicate the compound's reactivity and potential metabolic pathways (te Koppele, de Lannoy, Pang, & Mulder, 1987).

Physical Properties Analysis

The physical properties, including melting points, boiling points, solubility, and stability, are crucial for handling and applying beta-Bromoisovaleric acid in various contexts. While specific data on beta-Bromoisovaleric acid's physical properties from recent studies are limited, understanding related compounds' physical properties can provide a proxy for its behavior under different conditions.

Chemical Properties Analysis

Beta-Bromoisovaleric acid's chemical properties, such as acidity/basicity, reactivity with different functional groups, and stability under various conditions, are essential for its application in synthesis and other chemical processes. Research on its reactions, such as the formation of glutathione conjugates and hydrolysis products, offers valuable information on its chemical behavior (te Koppele, de Lannoy, Pang, & Mulder, 1987).

科学研究应用

环境和植物抗逆应用

甘氨酸甜菜碱 (GB) 和脯氨酸等化合物因其在提高植物非生物胁迫抗性(如干旱、盐度、极端温度、紫外线辐射和重金属暴露)中的作用而受到广泛研究。已知这些化合物会对酶和膜的完整性产生积极影响,并在胁迫条件下介导植物的渗透调节。研究表明,在环境胁迫下,这些化合物的外部应用可以显着增加生长和作物产量,突出了农业中化学应用在增强植物对非生物胁迫因子的抗逆力方面的潜力(Ashraf 和 Foolad,2007).

细支气管炎的管理和研究

在呼吸系统疾病领域,研究重点关注细支气管炎等疾病的管理,其中诊断测试和药理学选择被评估其在改善护理结果方面的功效。例如,β-激动剂因其在减少住院或住院时间方面缺乏显着益处而受到审查,强调在未来的质量改进工作中需要限制不必要的测试和治疗(Schroeder 和 Mansbach,2014).

COPD 和吸入性皮质类固醇研究

另一个感兴趣的领域是使用吸入性皮质类固醇 (ICS) 治疗慢性阻塞性肺疾病 (COPD),包括与长效 β-激动剂 (LABA) 支气管扩张剂的组合。研究集中在指导有关 ICS 在 COPD 中获益结论的方法学优势和局限性,表明与长效支气管扩张作用无关的无生存获益以及减少严重加重的获益不明确。这突出了呼吸系统疾病治疗的复杂药理学以及对获益和风险的精确标记的需求(Ernst、Saad 和 Suissa,2014).

环境污染物和人类健康

对六溴环十二烷 (HBCD) 等环境污染物的研究集中于它们作为阻燃剂而普遍存在于环境和人类中。研究总结了各种环境区室中的 HBCD 浓度,并讨论了它们的生物放大潜力、立体异构体特征以及对人类健康的影响。此类研究强调了了解化学化合物对环境和健康的影响的重要性(Covaci 等,2006).

安全和危害

作用机制

Target of Action

Beta-Bromoisovaleric acid, also known as 3-bromo-3-methylbutanoic acid, is a derivative of isovaleric acid . The primary targets of isovaleric acid are Aspartate aminotransferase in Escherichia coli (strain K12), Pseudomonalisin in Pseudomonas sp. (strain 101), and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in Pseudomonas fluorescens . These enzymes play crucial roles in various biochemical pathways.

Mode of Action

Isovaleric acid may inhibit or modulate the activity of its target enzymes, leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

Isovaleric acid, and by extension beta-Bromoisovaleric acid, is involved in several biochemical pathways. One such pathway is the metabolism of branched-chain amino acids, where isovaleric acid is a byproduct . Another pathway is the peroxisomal α-oxidation of isovaleryl-CoA, which results in the formation of 2-hydroxyisovaleric acid .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of isovaleric acid provide some insights . Isovaleric acid is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound.

Result of Action

The result of beta-Bromoisovaleric acid’s action would depend on its specific effects on its target enzymes. Changes in enzyme activity can lead to alterations in the concentrations of various metabolites, potentially affecting cellular functions and overall health .

属性

IUPAC Name |

3-bromo-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVAKUCVZWTRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340833 | |

| Record name | beta-bromoisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5798-88-9 | |

| Record name | beta-Bromoisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-bromoisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-BROMOISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG702AHZ0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)